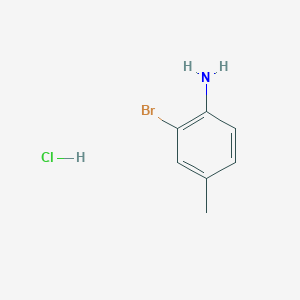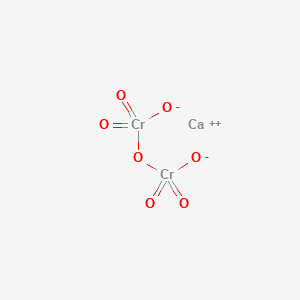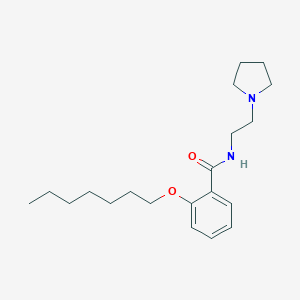
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
The mechanism of action of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, it has been shown to reduce the production of inflammatory cytokines in immune cells, leading to the inhibition of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the study of its potential as a tool for epigenetic research is also an area of interest.
Conclusion
In conclusion, Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. Its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent, make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized through a multistep process involving the condensation of heptylamine with pyrrolidine-2-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
10261-48-0 |
|---|---|
Produktname |
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-heptoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-10-17-24-19-12-7-6-11-18(19)20(23)21-13-16-22-14-8-9-15-22/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23) |
InChI-Schlüssel |
AJWZNYCVZZCFNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Andere CAS-Nummern |
10261-48-0 |
Synonyme |
o-(Heptyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





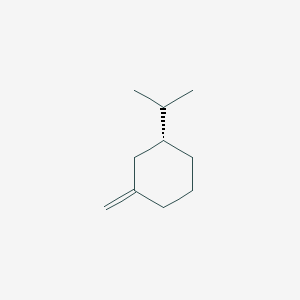

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
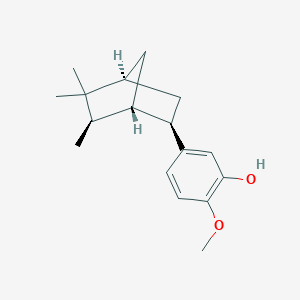

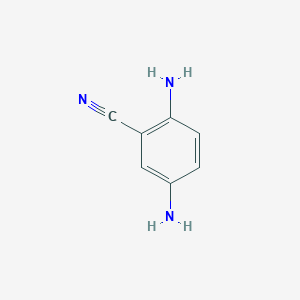
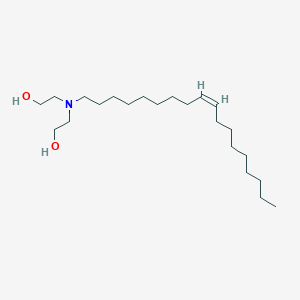
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
